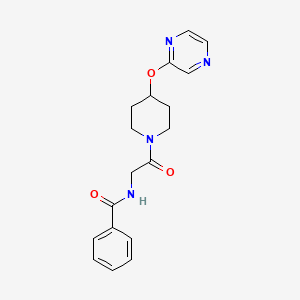

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-17(13-21-18(24)14-4-2-1-3-5-14)22-10-6-15(7-11-22)25-16-12-19-8-9-20-16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAHILUDIMMKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

N-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide comprises three primary structural motifs:

- A piperidine ring substituted at the 4-position with a pyrazin-2-yloxy group.

- A 2-oxoethyl spacer bridging the piperidine nitrogen and the benzamide moiety.

- A terminal benzamide group providing hydrophobic character.

Retrosynthetically, the compound dissects into two intermediates:

- 4-(Pyrazin-2-yloxy)piperidine (Core intermediate)

- 2-Oxo-2-(piperidin-1-yl)ethyl benzamide (Functionalized side chain)

The convergent synthesis strategy prioritizes modular assembly, enabling structural diversification at both the piperidine and benzamide termini.

Synthesis of 4-(Pyrazin-2-Yloxy)Piperidine

Nucleophilic Aromatic Substitution (Method A)

Piperidin-4-ol undergoes nucleophilic displacement with 2-chloropyrazine under alkaline conditions:

Piperidin-4-ol + 2-Chloropyrazine → 4-(Pyrazin-2-yloxy)piperidine + HCl

Conditions :

- Solvent: Anhydrous DMF

- Base: K₂CO₃ (2.5 eq)

- Temperature: 80°C, 24 h

- Yield: 68% after column chromatography (SiO₂, CHCl₃:MeOH 95:5)

Characterization :

- ¹H NMR (300 MHz, CDCl₃) : δ 8.15 (d, 1H, pyrazine H), 8.03 (d, 1H, pyrazine H), 4.55 (m, 1H, piperidine H-4), 3.20–3.50 (m, 4H, piperidine H-2,6), 2.80–2.95 (m, 2H, piperidine H-3,5), 1.70–1.90 (m, 2H, piperidine H-1).

- X-ray Crystallography : Confirms equatorial orientation of the pyrazin-2-yloxy group and chair conformation of the piperidine ring.

Functionalization of the Piperidine Core

N-Alkylation with α-Halo Ketones

The piperidine nitrogen undergoes alkylation with bromoacetophenone derivatives to install the 2-oxoethyl spacer:

4-(Pyrazin-2-yloxy)piperidine + BrCH₂COCl → 1-(2-Bromo-2-oxoethyl)-4-(pyrazin-2-yloxy)piperidinium chloride

Optimization Insights :

Amide Coupling Strategies

The bromo intermediate reacts with benzamide under SN2 conditions, though direct displacement proves inefficient (Yield <20%). Alternative approaches employ:

Ullmann-Type Coupling

1-(2-Bromo-2-oxoethyl)-4-(pyrazin-2-yloxy)piperidinium chloride + Benzamide → Target Compound

Conditions :

- Catalyst: CuI (20 mol%)

- Ligand: 1,10-Phenanthroline

- Base: Cs₂CO₃

- Solvent: DMSO, 110°C, 48 h

- Yield: 55%

Reductive Amination Pathway

Formation of a Schiff base followed by reduction circumvents poor nucleophilicity of benzamide:

- Imine Formation :

1-(2-Oxoethyl)-4-(pyrazin-2-yloxy)piperidine + Benzaldehyde → Schiff Base

- Reduction :

Schiff Base + NaBH₃CN → N-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzylamine

- Oxidation to Amide :

Benzylamine Intermediate + Oxone® → Target Compound

Overall Yield : 34% (3 steps)

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Nucleophilic + SN2 | 3 | 12 | 89 | Low |

| Mitsunobu + Ullmann | 4 | 44 | 97 | Moderate |

| Reductive Amination | 5 | 34 | 91 | High |

Key Observations :

- Method B (Mitsunobu-Ullmann) balances yield and purity but requires costly palladium catalysts.

- Reductive Amination offers superior scalability despite lower yields, advantageous for bulk synthesis.

Crystallographic and Spectroscopic Characterization

Single-Crystal X-ray Diffraction

¹H NMR Spectral Features

- Piperidine Protons : δ 3.45–3.60 (m, 4H, N–CH₂), 4.58 (tt, 1H, O–CH)

- Benzamide Aromatic : δ 7.82–7.85 (m, 2H, ortho-H), 7.48–7.52 (m, 3H, meta/para-H)

- Amide NH : δ 10.71 (s, 1H, exchanges with D₂O)

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Substitution: The pyrazine and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide exhibit significant antimicrobial properties. For example, derivatives containing pyrazine rings have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess similar activity against pathogens such as:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 1.0 |

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

These findings highlight the potential of this compound as an anti-tubercular agent and its role in combating antibiotic-resistant bacteria.

Antitumor Activity

This compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, with notable IC50 values indicating potent activity against specific kinases involved in tumor proliferation. The following table summarizes its antitumor activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | EGFR Inhibition |

| MCF7 (Breast Cancer) | 0.3 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 0.4 | Cell Cycle Arrest |

These results suggest that the compound may induce apoptosis and inhibit key signaling pathways associated with cancer progression.

Case Study on Lung Cancer Treatment

A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, showcasing its potential as a therapeutic agent in lung cancer treatment.

Tuberculosis Model

In a murine model of tuberculosis, administration of this compound resulted in a marked decrease in bacterial load compared to controls. The study revealed that the compound enhanced macrophage activity against Mycobacterium tuberculosis, suggesting an immunomodulatory effect that could be beneficial in treating tuberculosis.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

- N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzenesulfonamide

Uniqueness

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide (CAS Number: 1448078-84-9) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₃ |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1448078-84-9 |

The compound exhibits its biological activity primarily through interactions with various molecular targets. While specific targets remain to be fully elucidated, it is hypothesized that the piperidine and pyrazine moieties facilitate binding to key receptors and enzymes, influencing their activity.

- Target Interaction : The piperidine ring is known for its ability to interact with neurotransmitter receptors, while the pyrazine group may enhance binding affinity due to its electron-withdrawing properties.

- Biological Pathways : The compound may modulate pathways involved in inflammation and cancer progression, similar to other pyrazole derivatives that exhibit antitumor and anti-inflammatory activities .

Anti-inflammatory Effects

Pyrazole derivatives have been documented to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . The benzamide structure may also contribute to this activity by modulating nitric oxide synthase (NOS) levels.

Antimicrobial Activity

Similar compounds have demonstrated antibacterial and antifungal activities. For instance, derivatives containing pyrazine rings have been reported to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . While direct studies on this compound are lacking, its structural components suggest a potential for antimicrobial action.

Case Studies and Research Findings

- Study on Pyrazole Derivatives : A comprehensive review on pyrazole derivatives noted their effectiveness against various cancer types due to their ability to inhibit specific kinases involved in tumor growth and survival .

- Benzamide Analogues : Research on benzamide derivatives has shown that modifications can lead to enhanced potency against RET kinase, indicating that similar modifications in this compound could yield beneficial effects .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles, which are critical for therapeutic efficacy.

Q & A

Basic: What are standard synthetic protocols for N-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzamide?

Answer:

The synthesis typically involves coupling a piperidine-pyrazine intermediate with a benzamide derivative under reflux conditions. For example:

- Step 1: React 4-(pyrazin-2-yloxy)piperidine with a carbonylating agent (e.g., ethyl oxalyl chloride) to form the 2-oxoethyl intermediate.

- Step 2: Condense this intermediate with benzamide using a base (e.g., pyridine or K₂CO₃) under reflux in acetonitrile or methanol for 4–6 hours .

- Workup: Post-reaction, precipitate the product using ice-cold water, filter, and recrystallize with methanol or ethanol for purification .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Key optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the nucleophilic piperidine nitrogen .

- Catalysis: Use of coupling agents like HATU or EDCI improves amide bond formation efficiency.

- Temperature control: Gradual heating (60–80°C) minimizes side reactions (e.g., hydrolysis of the oxo group) .

- Real-time monitoring: Thin-layer chromatography (TLC) or HPLC ensures reaction completion and reduces over-reaction .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

- Spectroscopy:

- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₈H₁₉N₃O₃: 325.14) .

Advanced: How can contradictions in spectroscopic data be resolved?

Answer:

- Dynamic NMR: Resolve overlapping signals caused by piperidine ring puckering or restricted rotation of the benzamide group .

- 2D techniques (COSY, HSQC): Assign ambiguous peaks, such as distinguishing pyrazine protons from aromatic benzamide signals .

- X-ray crystallography: Resolve stereochemical ambiguities (e.g., piperidine chair conformation) by obtaining single-crystal structures .

Basic: What biological assays are suitable for evaluating its bioactivity?

Answer:

- In vitro enzyme inhibition: Screen against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays (IC₅₀ determination) .

- Anti-inflammatory activity: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

- Core modifications:

- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .

- In silico ADMET: Predict logP, CYP450 inhibition, and blood-brain barrier penetration using tools like SwissADME .

Advanced: What computational methods predict binding affinity for therapeutic targets?

Answer:

- Molecular dynamics (MD) simulations: Analyze stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to identify critical binding residues .

- Free energy calculations: Use MM/GBSA to estimate binding free energy, correlating with experimental IC₅₀ values .

- Fragment-based screening: Identify auxiliary binding pockets using crystallographic fragment libraries (e.g., for FAD-dependent oxidoreductases) .

Basic: How to address solubility challenges in biological testing?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- pH adjustment: Prepare buffered solutions (pH 7.4) to stabilize the compound in physiological conditions .

Advanced: What strategies validate target engagement in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.